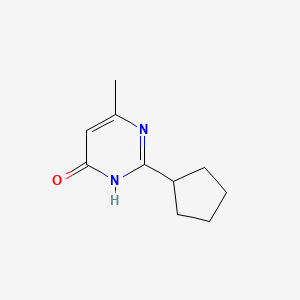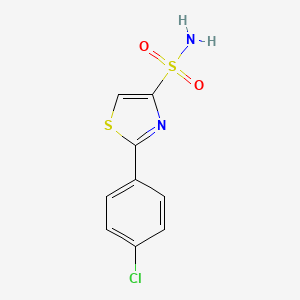
5-Bromo-3-ethenyl-2-methoxypyridine
Overview
Description
5-Bromo-3-ethenyl-2-methoxypyridine (5-Br-3-Et-2-MOP) is a heterocyclic aromatic compound that has been studied extensively for its potential applications in the field of synthetic organic chemistry. 5-Br-3-Et-2-MOP is a member of the pyridine family, which is known for its diverse range of biological activities. This compound has been studied for its potential use in the synthesis of various drugs, as well as its ability to act as a catalyst in various reactions.
Scientific Research Applications
5-Br-3-Et-2-MOP has been studied extensively for its potential applications in the field of synthetic organic chemistry. This compound has been used as a building block in the synthesis of various drugs, such as anti-cancer agents and anti-inflammatory agents. Additionally, this compound has been used as a catalyst in the synthesis of various compounds, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Br-3-Et-2-MOP is not yet fully understood. However, it is believed that this compound acts as an electron donor, donating electrons to the substrate molecule, which then undergoes a reaction. This reaction can involve the formation of a new bond or the breaking of an existing bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-3-Et-2-MOP are not yet fully understood. However, this compound has been studied for its potential to act as an antioxidant, as well as its potential to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential to act as an anti-inflammatory agent and to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Br-3-Et-2-MOP in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can limit its use in certain types of reactions.
Future Directions
Future research on 5-Br-3-Et-2-MOP could focus on the further elucidation of its mechanism of action and its biochemical and physiological effects. Additionally, further research could focus on the development of new synthetic methods for the preparation of this compound, as well as the development of new applications for this compound. Finally, research could also focus on the potential toxicity of this compound and its potential for adverse effects in humans.
properties
IUPAC Name |
5-bromo-3-ethenyl-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-3-6-4-7(9)5-10-8(6)11-2/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUROOCRDUBLUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-ethenyl-2-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1462327.png)

![1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1462330.png)






